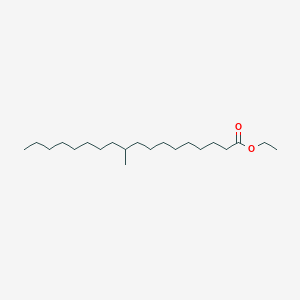
Tributyl(methyl)phosphonium-dimethylphosphat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tributyl(methyl)phosphonium dimethyl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is widely used in the production of polyester resins, polyurethanes, and epoxy resins , suggesting that it may interact with these materials or their precursors.
Mode of Action
It is used as a stabilizer, defoamer, or reaction auxiliary in the production of various resins , implying that it may facilitate or regulate certain chemical reactions in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HISHICOLIN PX-4MP. It is a combustible liquid and should be kept away from sources of ignition . It is also a toxic organophosphorus compound, and appropriate protective measures should be taken when handling it . It should be stored under inert gas at 2-8°C and should avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .
Biochemische Analyse
Biochemical Properties
It is known that this compound is widely used in the production of polyester resins, polyurethane, and epoxy resins as a stabilizer, defoamer, or reaction auxiliary . It can also be used as a catalyst in organic synthesis .
Temporal Effects in Laboratory Settings
It is known that it is a combustible liquid and should be kept away from sources of ignition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(methyl)phosphonium dimethyl phosphate can be synthesized through a reaction involving tributylphosphine and methyl iodide, followed by the addition of dimethyl phosphate . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of tributyl(methyl)phosphonium dimethyl phosphate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(methyl)phosphonium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphonium compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphosphine: Similar in structure but lacks the methyl and dimethyl phosphate groups.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different reactivity and applications.
Uniqueness
Tributyl(methyl)phosphonium dimethyl phosphate is unique due to its combination of butyl and methyl groups with a dimethyl phosphate moiety, which imparts specific properties such as enhanced solubility in organic solvents and improved reactivity in polymerization reactions .
Eigenschaften
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-88-9 | |
| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributyl(methyl)phosphonium dimethyl phosphate interact with grain boundaries in perovskite solar cells, and what are the downstream effects on cell performance?
A1: Tributyl(methyl)phosphonium dimethyl phosphate interacts with grain boundaries (GBs) in polycrystalline perovskite films by partially dissolving them []. This penetration allows the compound to modify the GB structure, leading to the formation of one-dimensional perovskites at the GB interface. This structural change effectively passivates the GBs, reducing the rate of non-radiative electron-hole recombination that typically occurs at these interfaces. As a result, charge carrier lifetimes are prolonged, leading to improved charge extraction and ultimately enhanced power conversion efficiency in perovskite solar cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)



